molecular formula C19H17N3O B2409531 N-Benzhydryl-6-methylpyrazine-2-carboxamide CAS No. 2415603-32-4

N-Benzhydryl-6-methylpyrazine-2-carboxamide

Cat. No.: B2409531
CAS No.: 2415603-32-4
M. Wt: 303.365
InChI Key: ZEEMBFBPSAVVFW-UHFFFAOYSA-N
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Description

N-Benzhydryl-6-methylpyrazine-2-carboxamide is a chemical compound belonging to the class of pyrazine derivatives It is characterized by the presence of a benzhydryl group attached to the nitrogen atom of a 6-methylpyrazine-2-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzhydryl-6-methylpyrazine-2-carboxamide typically involves the aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines. For instance, a common method includes the reaction of 6-chloropyrazine-2-carboxylic acid with benzhydrylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-Benzhydryl-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Benzhydryl-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of enzymes critical for microbial survival .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpyrazine-2-carboxamide: Similar in structure but lacks the benzhydryl group.

    6-Chloropyrazine-2-carboxamide: Contains a chlorine atom instead of a methyl group.

    5-tert-Butyl-6-chloro-N-benzylpyrazine-2-carboxamide: Substituted with a tert-butyl group and chlorine atom.

Uniqueness

N-Benzhydryl-6-methylpyrazine-2-carboxamide is unique due to the presence of both the benzhydryl and methyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with enhanced activity or specificity .

Properties

IUPAC Name

N-benzhydryl-6-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-14-12-20-13-17(21-14)19(23)22-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEMBFBPSAVVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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